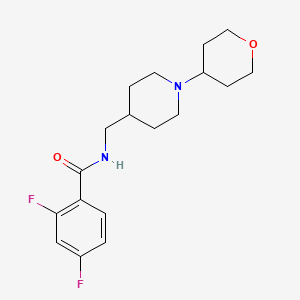

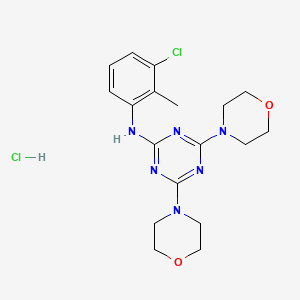

2,4-difluoro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2,4-difluoro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide is a chemical entity that appears to be designed for potential pharmacological activity, given its structural features that suggest it could interact with biological targets such as receptors or enzymes. The presence of a piperidine and tetrahydropyran ring indicates that the compound might exhibit properties relevant to central nervous system activity or could be a part of a drug discovery program aimed at identifying new therapeutic agents.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 2,4-difluoro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide, they do offer insights into related synthetic processes. For instance, the synthesis of a similar compound, 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, involves a multi-step process starting from 2-nitrobenzoic acid, which includes chlorination, aminolysis, reduction, condensation, and reduction with sodium borohydride . This process, with modifications, could potentially be applied to synthesize the compound , with the appropriate starting materials and reagents to introduce the difluoro and tetrahydropyran substituents.

Molecular Structure Analysis

The molecular structure of the compound would likely be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), as these are standard methods for verifying the structure of organic compounds . The presence of fluorine atoms would be expected to influence the chemical shift in the NMR spectrum, while the tetrahydropyran and piperidine rings would introduce specific structural features that could be identified through these analytical techniques.

Chemical Reactions Analysis

The compound's reactivity would be influenced by the functional groups present in its structure. The amide bond is typically stable under physiological conditions, but the presence of the piperidine and tetrahydropyran rings could be sites for metabolic transformation, especially if the compound is evaluated as a drug candidate. The fluorine atoms might also affect the compound's reactivity, potentially increasing its lipophilicity and affecting its interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the difluoro group could increase the compound's lipophilicity, potentially affecting its solubility and distribution properties. The piperidine and tetrahydropyran rings could impart a certain degree of rigidity to the molecule, influencing its conformation and, consequently, its biological activity. The amide bond contributes to the molecule's stability, which is an important consideration for the development of pharmaceutical agents.

Wissenschaftliche Forschungsanwendungen

Supramolecular Assembly and Hydrogen Bonding

One notable application is the study of energetic multi-component molecular solids formed by tetrafluoroterephthalic acid with various N-containing heterocycles, including compounds structurally related to the specified benzamide. These studies highlight the significance of hydrogen bonding and weak intermolecular interactions, such as C–H⋯F and C–H⋯O, in assembling individual molecules into larger architectures. This research has implications for designing new materials with tailored properties through supramolecular chemistry (Lei Wang et al., 2014).

Fluorescence and Photophysical Properties

Research into the photophysical properties of benzamides and their complexes, including those with pyridine, pyrazine, and pyrimidine moieties, reveals the potential of such compounds as novel blue fluorophores. These studies are crucial for applications in organic materials and biological imaging, offering insights into the development of small molecules with intense luminescence properties for use in bioimaging and organic electronics (M. Yamaji et al., 2017).

Catalysis and Organic Synthesis

The applications extend into catalysis and organic synthesis, where compounds like the specified benzamide are used as synthons for the synthesis of heterocyclic α-amino acids, demonstrating their utility in constructing complex organic molecules. Such research underpins the synthesis of novel organic compounds, which can have further implications in medicinal chemistry and drug development (C. Strässler et al., 1997).

Molecular Interaction and Receptor Binding

In the realm of medicinal chemistry, studies on molecular interactions of antagonist compounds with cannabinoid receptors provide a foundation for understanding receptor-ligand dynamics. This research is vital for designing new therapeutic agents targeting specific receptors, contributing to the development of treatments for various conditions (J. Shim et al., 2002).

Metabolism and Pharmacokinetics

Research into the metabolism of novel antineoplastic tyrosine kinase inhibitors in patients offers insights into the metabolic pathways of such compounds in humans. Understanding the metabolism, including the identification of main metabolites, is crucial for drug development, ensuring efficacy, and minimizing adverse effects (Aishen Gong et al., 2010).

Eigenschaften

IUPAC Name |

2,4-difluoro-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24F2N2O2/c19-14-1-2-16(17(20)11-14)18(23)21-12-13-3-7-22(8-4-13)15-5-9-24-10-6-15/h1-2,11,13,15H,3-10,12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUQUAMQSKZEIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=C(C=C(C=C2)F)F)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluoro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2543039.png)

![Ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2543044.png)

![2-(8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2543046.png)

![6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2543054.png)

![N-(3,5-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2543056.png)

![2-methoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2543059.png)

![2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2543060.png)